
Juvenimicin A2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Juvenimicin A2 is a 16-membered macrolide antibiotic that belongs to the juvenimicin complex. It is produced by the bacterium Micromonospora chalcea var. izumensis. This compound is part of a larger family of macrolide antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is particularly notable for its structural similarity to other macrolides like tylosin, but with distinct differences that confer unique biological activities .
准备方法
Synthetic Routes and Reaction Conditions: Juvenimicin A2 is typically synthesized through a series of polyketide synthase (PKS) pathways. The biosynthesis involves the assembly of a polyketide chain, which is then cyclized to form the macrolide ring. The process includes multiple enzymatic steps, such as ketoreduction, dehydration, and enoyl reduction, facilitated by modular PKS .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea var. izumensis under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound. Genetic engineering techniques have also been employed to enhance the yield and efficiency of production .
化学反应分析
Types of Reactions: Juvenimicin A2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Juvenimicin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic pathways.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
作用机制
Juvenimicin A2 exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
相似化合物的比较
Tylosin: Another 16-membered macrolide with similar antibacterial properties but different structural features.
Leucomycin: Shares a similar macrolide ring structure but differs in the attached sugar moieties.
Spiramycin: Another macrolide with a similar mechanism of action but different clinical applications.
Uniqueness: Juvenimicin A2 is unique due to its specific structural modifications, such as the presence of a methyl group at the 6-position on the lactone ring, which distinguishes it from other macrolides like tylosin that have an ethylformyl group at the same position .
属性
CAS 编号 |
61417-47-8 |
|---|---|
分子式 |
C30H51NO8 |
分子量 |
553.7 g/mol |
IUPAC 名称 |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
InChI 键 |
NMAABBNXENXPAD-VAWYXSNFSA-N |
手性 SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
规范 SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


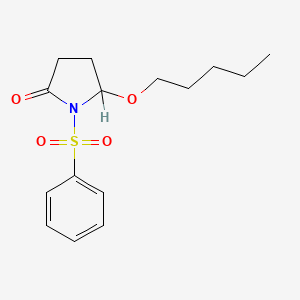

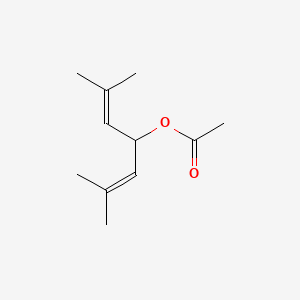
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


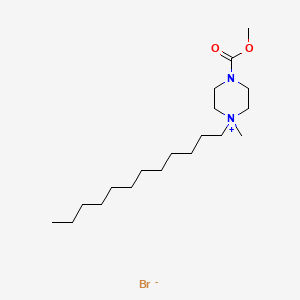

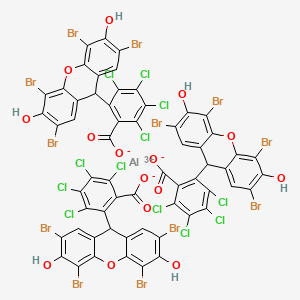
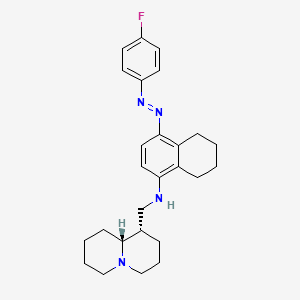
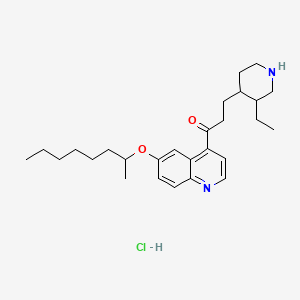
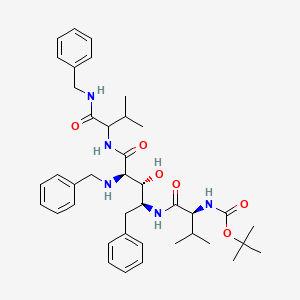
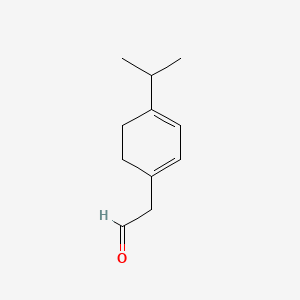
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
